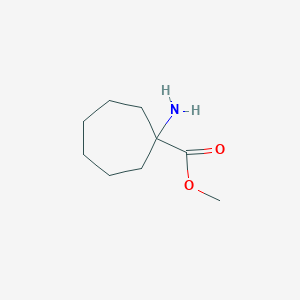

Methyl 1-aminocycloheptanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-aminocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-8(11)9(10)6-4-2-3-5-7-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZHQNYVDQMZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 1-aminocycloheptanecarboxylate

The synthesis of α-amino acid esters, particularly those with cyclic structures like this compound, can be approached through various established chemical methodologies. These routes can be broadly categorized into direct synthetic pathways, where the cycloheptane (B1346806) ring and the amino ester functionality are constructed in a concerted or sequential manner, and syntheses that rely on the modification of pre-existing precursor compounds and cycloheptane scaffolds.

Direct synthetic methods for cyclic α-amino acids often employ classic reactions such as the Strecker or Bucherer-Bergs syntheses, followed by esterification. These methods are advantageous as they utilize readily available starting materials.

One common approach is a variation of the Strecker synthesis . This involves the reaction of cycloheptanone (B156872) with an alkali cyanide and an ammonium (B1175870) salt to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the α-amino acid, which is then esterified to produce the target methyl ester.

Another relevant pathway is the Bucherer-Bergs reaction , which also starts with cycloheptanone. In this case, the ketone is treated with ammonium carbonate and potassium cyanide to form a hydantoin (B18101) intermediate. The hydantoin is then hydrolyzed to the amino acid, followed by esterification with methanol, often under acidic conditions using reagents like thionyl chloride or trimethylchlorosilane. researchgate.net

A more contemporary approach involves the three-component Petasis reaction . This reaction can combine a cycloheptyl boronic acid, an amine, and glyoxylic acid to form the corresponding α-amino acid, which can then be esterified. organic-chemistry.org

Here is a representative table of direct synthetic pathways:

| Starting Material | Key Reagents | Intermediate | Product |

| Cycloheptanone | KCN, NH4Cl | 1-aminocycloheptanecarbonitrile | This compound |

| Cycloheptanone | (NH4)2CO3, KCN | Cycloheptanespiro-5-hydantoin | This compound |

| Cycloheptylboronic acid | Amine, Glyoxylic acid | 1-aminocycloheptanecarboxylic acid | This compound |

This table presents plausible synthetic routes based on established chemical principles.

An alternative to direct synthesis is the functionalization of a pre-existing cycloheptane ring. This can be particularly useful if a substituted cycloheptane derivative is more readily available. For instance, the synthesis could start from a cycloheptane carboxylic acid ester, where an amino group is introduced at the α-position.

One such method is the α-amination of a cycloheptane carboxylate derivative . This can be achieved through various modern synthetic techniques, including electrophilic amination or transition metal-catalyzed C-H amination. For example, an enolate of methyl cycloheptanecarboxylate could react with an electrophilic nitrogen source. More advanced biocatalytic methods using nitrene transferases are also emerging for the α-amination of carboxylic acid esters. nih.gov

Another strategy involves the Gabriel synthesis starting from methyl 1-bromocycloheptanecarboxylate. The bromide can be displaced by potassium phthalimide, followed by hydrazinolysis to release the free amine. youtube.com

The following table summarizes syntheses from precursor compounds:

| Precursor Compound | Key Reagents | Reaction Type | Product |

| Methyl cycloheptanecarboxylate | Electrophilic nitrogen source | α-Amination | This compound |

| Methyl 1-bromocycloheptanecarboxylate | Potassium phthalimide, Hydrazine | Gabriel Synthesis | This compound |

This table illustrates potential synthetic strategies from cycloheptane precursors.

Derivatization Strategies and Novel Compound Generation

This compound serves as a versatile building block for the synthesis of more complex molecules. Its primary amine and methyl ester functionalities are amenable to a wide range of chemical transformations, allowing for the generation of diverse libraries of novel compounds.

The primary amine of this compound can readily undergo amide bond formation with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This reaction is fundamental in peptide synthesis and medicinal chemistry for creating peptidomimetics and other bioactive molecules. nih.govresearchgate.net

Furthermore, the amino group can be N-alkylated to produce secondary or tertiary amines. Reductive amination with aldehydes or ketones is a common method for achieving this transformation. chimia.ch Direct N-alkylation using alkyl halides can also be employed, sometimes mediated by a base. nih.govresearchgate.net Ruthenium and iridium-catalyzed N-alkylation with alcohols through a "hydrogen borrowing" mechanism represents a more atom-economical approach. researchgate.net

| Reaction Type | Reagent | Functional Group Modified | Product Class |

| Acylation | Acetyl chloride | Amino group | N-acetyl derivative |

| Sulfonylation | Tosyl chloride | Amino group | N-sulfonyl derivative |

| Reductive Amination | Benzaldehyde, NaBH3CN | Amino group | N-benzyl derivative |

| N-Alkylation | Methyl iodide, K2CO3 | Amino group | N-methyl derivative |

This table provides examples of derivatization via amide bond formation and N-substitution.

The methyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 1-aminocycloheptanecarboxylic acid. chemicalforums.com Basic hydrolysis is often carried out using alkali metal hydroxides like lithium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent. chemicalforums.com This transformation is crucial for subsequent reactions that require a free carboxylic acid, such as amide bond formation where the cycloheptyl moiety acts as the C-terminus of a peptide fragment. Mild conditions using reagents like calcium(II) iodide can be employed to avoid the decomposition of sensitive protecting groups elsewhere in the molecule. nih.gov

The resulting carboxylic acid can then be converted into other derivatives. For example, it can be activated and coupled with amines to form amides, as mentioned previously, or with alcohols to form different esters.

| Reaction Type | Reagents | Functional Group Modified | Product |

| Basic Hydrolysis | LiOH, H2O/THF | Methyl ester | 1-aminocycloheptanecarboxylic acid |

| Acidic Hydrolysis | HCl, H2O | Methyl ester | 1-aminocycloheptanecarboxylic acid hydrochloride |

This table outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.

While the amino and ester groups are the most reactive sites for derivatization, the cycloheptane ring itself can also be modified, although this is often more challenging. The functionalization of cycloalkane C-H bonds is an active area of research. nih.gov

Transannular C-H functionalization reactions, directed by a coordinating group, could potentially introduce substituents at specific positions on the cycloheptane ring. nih.gov For instance, palladium-catalyzed C-H arylation has been demonstrated for various cycloalkane carboxylic acids. nih.gov

Another approach involves the functionalization of cycloheptane-based β-ketoesters , which can then be converted to the desired amino acid. researchgate.netbenthamdirect.com These methods allow for the introduction of a variety of substituents on the ring prior to the formation of the amino acid moiety. researchgate.netbenthamdirect.com

| Modification Strategy | Potential Reagents/Catalysts | Targeted Position | Potential Outcome |

| Transannular C-H Arylation | Pd catalyst, Aryl halide | γ- or δ-position | Phenyl-substituted cycloheptane ring |

| Ring Expansion/Contraction | (Not directly applicable to the final product) | N/A | Synthesis of related cyclooctane (B165968) or cyclohexane (B81311) derivatives |

This table suggests advanced strategies for modifying the cycloheptane scaffold.

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound. Both biocatalysis and metal catalysis have emerged as powerful strategies.

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly well-suited for the synthesis of chiral compounds due to the inherent stereoselectivity of enzymes. nih.gov

A prominent biocatalytic strategy for obtaining enantiomerically pure amino acids and their derivatives is the kinetic resolution of a racemic mixture. Lipases are a class of enzymes that have been extensively used for the resolution of chiral amines and esters. nih.govorganic-chemistry.org For example, Candida antarctica lipase (B570770) B (CALB) is known for its high activity and selectivity in acylating one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. nih.gov This principle can be applied to the synthesis of enantiomerically pure this compound. A racemic mixture of the ester could be subjected to enzymatic resolution, where a lipase selectively hydrolyzes or acylates one enantiomer, leaving the other enantiomer in high enantiomeric purity.

Another powerful biocatalytic tool is the use of transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, generating a chiral amine. mdpi.com Transaminases are widely used in the pharmaceutical industry for the synthesis of enantiomerically pure amines. mdpi.com A potential biocatalytic route to this compound could involve the use of a transaminase to asymmetrically aminate a precursor molecule, methyl 1-oxocycloheptanecarboxylate. The selection of an appropriate transaminase with high activity and stereoselectivity for this specific substrate would be crucial for the success of this approach.

The following table outlines potential chemoenzymatic and biocatalytic strategies.

| Biocatalytic Method | Enzyme Class | Principle | Applicability to Target Compound |

| Kinetic Resolution | Lipases (e.g., CALB) | Selective acylation or hydrolysis of one enantiomer of a racemic mixture. nih.govorganic-chemistry.org | High potential for resolving a racemic mixture of this compound. |

| Asymmetric Amination | Transaminases | Stereoselective transfer of an amino group to a keto-ester precursor. mdpi.com | Feasible for the direct synthesis of an enantiomerically enriched target molecule from a prochiral ketone. |

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several metal-catalyzed reactions could be envisioned for the synthesis of this compound and its derivatives.

Palladium-catalyzed C-H activation and functionalization have emerged as powerful methods for modifying complex molecules. For instance, the transannular C-H arylation of cycloalkane carboxylic acids has been reported, demonstrating the feasibility of functionalizing specific positions within a carbocyclic ring. nih.gov While this method focuses on C-C bond formation, related palladium-catalyzed C-H amination reactions could potentially be developed to introduce the amino group directly onto the cycloheptane ring.

More directly, modern catalytic reductive amination methods offer a promising avenue. Cobalt-catalyzed electroreductive amination of carboxylic acids provides a sustainable and efficient way to form C-N bonds. nih.govresearchgate.net This method utilizes an earth-abundant metal catalyst and avoids the need for stoichiometric reducing agents. nih.govresearchgate.net A synthetic strategy could involve the reductive amination of a suitable cycloheptane carboxylic acid derivative in the presence of an amine source, catalyzed by a cobalt complex.

Furthermore, metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis, has enabled a wide range of transformations, including the amination of carboxylic acids. princeton.edu This dual catalytic approach allows for the activation of otherwise unreactive functional groups under mild conditions. princeton.edu The application of such a strategy could provide a novel and efficient route to this compound.

The table below presents a summary of potential metal-catalyzed approaches.

| Catalytic Approach | Metal Catalyst | Key Transformation | Relevance to Target Compound |

| C-H Amination | Palladium | Direct introduction of an amino group onto the cycloalkane backbone. nih.gov | A potential, though challenging, route for late-stage functionalization. |

| Reductive Amination | Cobalt | Conversion of a carboxylic acid derivative to an amine. nih.govresearchgate.net | A promising method for the formation of the C-N bond from a readily available precursor. |

| Metallaphotoredox Catalysis | Nickel, Copper | Amination of carboxylic acids under mild, light-induced conditions. princeton.edu | A modern and potentially highly efficient synthetic strategy. |

Stereochemical and Conformational Analysis

Stereoisomerism and Chiral Properties of Methyl 1-aminocycloheptanecarboxylate

This compound, in its parent form, is an achiral molecule. The carbon atom at the 1-position, to which both the amino and the methyl carboxylate groups are attached, is not a stereocenter because it is bonded to two identical methylene (-CH2-) groups within the cycloheptane (B1346806) ring. Chirality would be introduced into the molecule upon substitution at another position on the cycloheptane ring, creating a chiral center.

Should a chiral derivative of this compound be synthesized, resulting in a racemic mixture (a 50:50 mixture of two enantiomers), established methods for chiral resolution would be applicable to separate these mirror-image isomers. ardena.com Enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules, making their separation a non-trivial process. ardena.commdpi.com

Common techniques for enantiomeric resolution include:

Crystallization of Diastereomeric Salts: This is a widely used method where the racemic mixture, if it contains an acidic or basic functional group, is reacted with a pure chiral resolving agent. ardena.comwikipedia.org For the amino group in this compound, a chiral acid like tartaric acid could be used to form two different diastereomeric salts. Diastereomers have distinct physical properties, such as solubility, which allows for their separation by fractional crystallization. ardena.comwikipedia.org Once separated, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org

Chiral Column Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com The racemic mixture is passed through the column, and one enantiomer, having a stronger interaction with the CSP, moves more slowly than the other, allowing for their separation. mdpi.comnih.gov This method is highly effective for obtaining compounds with high enantiomeric purity. nih.gov

Enzymatic Resolution: This method employs enzymes that selectively react with only one enantiomer in a racemic mixture, a process known as kinetic resolution. This allows for the separation of the unreacted enantiomer from the newly formed product.

| Resolution Technique | Principle | Applicability to Target Molecule | Key Advantage |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities using a chiral resolving agent. ardena.comwikipedia.org | High; the amino group can form salts with chiral acids (e.g., tartaric acid). | Cost-effective, scalable, and broadly applicable in early development. ardena.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to different elution times. mdpi.com | High; effective for analytical and preparative scale separation. | Can separate a wide variety of racemic compounds with high purity. mdpi.com |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer in a racemic mixture. | Potential; depends on finding a suitable enzyme that acts on the amino or ester group. | High stereoselectivity can lead to high enantiomeric purity. |

When the cycloheptane ring of this compound is substituted with an additional group at any position other than C1, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other. ardena.com For instance, the introduction of a substituent at the C4 position would create two stereocenters: the original C1 and the new C4.

This substitution gives rise to geometric isomers, specifically cis and trans isomers, which are a type of diastereomer.

Cis Isomer: The substituent at C4 and one of the functional groups at C1 (either the amino or carboxylate group, used as a reference) are on the same side of the ring's approximate plane. libretexts.orgpdx.edu

Trans Isomer: The substituent at C4 and the reference functional group at C1 are on opposite sides of the ring's approximate plane. libretexts.orgpdx.edu

Unlike enantiomers, these cis and trans diastereomers have different physical and chemical properties, including boiling points, melting points, and stability. The relative stability of these diastereomers is determined by the conformational preferences of the substituents on the flexible cycloheptane ring. Generally, conformers that minimize steric strain by placing larger substituent groups in less crowded positions (analogous to equatorial positions in cyclohexane) are more stable. libretexts.orgmsu.edu

Conformational Landscape of the Cycloheptane Ring System

The seven-membered cycloheptane ring is significantly more flexible than the well-studied cyclohexane (B81311) ring. It does not have a single low-energy conformation but rather exists as a dynamic equilibrium of several conformers in two main families: the chair/twist-chair family and the boat/twist-boat family. scispace.com

Computational and experimental studies have shown that the cycloheptane ring can adopt several conformations that are local energy minima. researchgate.net The four principal, ideal conformations are the chair, twist-chair, boat, and twist-boat. researchgate.net

The most stable conformation for cycloheptane is generally accepted to be the twist-chair . scispace.comresearchgate.net This conformation minimizes both angle strain and torsional strain. The cycloheptane ring is not static; it undergoes rapid interconversion between different conformations through a process called pseudorotation, particularly within the chair/twist-chair family and the boat/twist-boat family. scispace.combiomedres.us The energy barriers for these interconversions are relatively low, making cycloheptane a highly fluxional molecule. biomedres.us

| Conformation Family | Specific Conformer | Relative Stability | Key Features |

|---|---|---|---|

| Chair Family | Twist-Chair (TC) | Most Stable (Global Minimum) scispace.comresearchgate.net | Possesses a C2 axis of symmetry, minimizes torsional and angle strain. |

| Chair (C) | Less Stable (Transition State) researchgate.net | Possesses a Cs plane of symmetry, but suffers from eclipsing interactions. researchgate.net | |

| Boat Family | Twist-Boat (TB) | Less Stable than TC | Represents a local energy minimum. |

| Boat (B) | Least Stable (Transition State) researchgate.net | Suffers from significant steric and torsional strain. Seldom observed experimentally. researchgate.net |

The presence of substituents on the cycloheptane ring significantly influences the conformational equilibrium. For this compound, the geminal amino and methyl carboxylate groups at the C1 position introduce considerable steric bulk. The ring will pucker to adopt a conformation that minimizes unfavorable steric interactions.

Intramolecular hydrogen bonds (IMHBs) can play a critical role in dictating the preferred conformation of a molecule by restricting rotational freedom and stabilizing specific geometries. nih.govmdpi.com In this compound, there is a potential for an intramolecular hydrogen bond to form between a hydrogen atom of the amino group (-NH₂) and the carbonyl oxygen atom of the methyl carboxylate group (-COOCH₃).

Advanced Spectroscopic and Structural Characterization for Stereochemistry and Conformation

The definitive elucidation of the three-dimensional structure, including the preferred conformation and absolute stereochemistry of chiral molecules like this compound, necessitates the use of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy are powerful methods that provide complementary information regarding the molecule's dynamic behavior in solution, its precise atomic arrangement in the solid state, and its chiroptical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the conformational dynamics of cyclic systems such as the cycloheptane ring of this compound. acs.orgnih.gov The seven-membered ring is flexible and can exist as an equilibrium of multiple conformers, primarily twist-chair and chair forms. acs.org Variable-temperature (VT) NMR studies are particularly insightful for probing the energy barriers associated with the interconversion between these conformers, a process often referred to as ring inversion. copernicus.org

As the temperature is lowered, the rate of interconversion between conformers slows down on the NMR timescale. This results in the broadening of NMR signals, which eventually decoalesce and sharpen into separate sets of signals for each distinct conformer at the low-temperature limit. By analyzing the spectra at different temperatures, it is possible to determine the coalescence temperature (Tc) and, subsequently, the free energy of activation (ΔG‡) for the conformational exchange process. researchgate.net

For this compound, ¹H and ¹³C NMR spectra would be expected to show significant changes with temperature. The chemical shifts of the ring protons and carbons are sensitive to their spatial orientation (axial vs. equatorial), which changes during ring inversion. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide further details about the predominant conformation and the relative orientation of the amino and methyl ester substituents. copernicus.orgnih.gov

| Temperature (K) | Observed Signal for C2/C7 | Observed Signal for C3/C6 | Observed Signal for C4/C5 | Inferred Dynamic Process |

|---|---|---|---|---|

| 300 | Broad singlet | Broad singlet | Broad singlet | Fast exchange between conformers |

| 220 (Tc) | Coalescence | Coalescence | Coalescence | Intermediate exchange rate |

| 180 | Two distinct signals | Two distinct signals | Two distinct signals | Slow exchange, individual conformers observed |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles. springernature.comeurjchem.com For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration (R or S) at the C1 stereocenter. researchgate.netnih.gov

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. mdpi.com The analysis of a suitable crystal of an enantiomerically pure sample allows for the calculation of the Flack parameter, which confirms the absolute stereochemistry. researchgate.net

The crystal structure would reveal the preferred conformation of the cycloheptane ring in the solid state, which may be one of the low-energy conformers observed in solution. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the amino group and the ester moiety, that dictate the crystal packing arrangement. westernsydney.edu.aunih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.54 |

| b (Å) | 12.87 |

| c (Å) | 7.31 |

| β (°) | 105.2 |

| Volume (ų) | 593.4 |

| Z | 2 |

| Flack Parameter | 0.0(2) |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light by a sample. aps.org Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to distinguish between them and to determine the enantiomeric purity of a sample. libretexts.orgbath.ac.uk

For this compound, the CD spectrum would be expected to show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the carboxylate group. mdpi.com The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. nih.gov

CD spectroscopy is also highly sensitive to the conformational state of a molecule. Changes in the solvent or temperature that alter the conformational equilibrium can lead to changes in the CD spectrum. This technique is particularly valuable in studies of chiral recognition, where the binding of the amino acid ester to a chiral host or receptor molecule can induce significant changes in the CD signal, providing information about the nature and stereoselectivity of the interaction. nih.govnih.gov

| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-Methyl 1-aminocycloheptanecarboxylate | 215 | -4500 |

| (S)-Methyl 1-aminocycloheptanecarboxylate | 215 | +4500 |

Biological and Pharmacological Research Applications

Application as a Core Scaffold in Bioactive Molecule Design

Incorporation into Peptidomimetics and Constrained Peptides

No publicly available research data specifically documents the incorporation of Methyl 1-aminocycloheptanecarboxylate into peptidomimetics or constrained peptides.

Design of Rigid Amino Acid Mimetics

While the rigid cycloheptyl structure of this compound makes it a theoretical candidate for a rigid amino acid mimetic, specific studies detailing its application for this purpose are not available in the current body of scientific literature.

Ligand Design for G Protein-Coupled Receptors (GPCRs)

The primary research application of this compound has been in the design of ligands targeting GPCRs, with a notable focus on neurotensin receptors.

Neurotensin Receptor (NTS1, NTS2) Agonists and Antagonists

This compound hydrochloride has been utilized as a key intermediate in the synthesis of selective nonpeptide antagonists for the neurotensin receptor type 2 (NTS2). In one notable study, this compound was used in an amide coupling reaction to produce a series of pyrazole-based compounds.

One of the synthesized compounds, 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, which was derived from a precursor synthesized using this compound, demonstrated high selectivity for the NTS2 receptor. acs.org This compound exhibited potent partial agonist activity at the NTS2 receptor while showing no significant activity at the NTS1 receptor. acs.org The cycloheptyl group played a crucial role in the structure-activity relationship, contributing to the compound's selectivity profile. acs.org

Below is a table summarizing the key findings related to a compound synthesized using a this compound precursor:

| Compound ID | Target Receptor | Activity | Selectivity |

| 20a (precursor to final compound) | NTS2 | Precursor in synthesis of selective NTS2 ligand | High selectivity for NTS2 over NTS1 observed in final compound |

Data derived from a study on selective nonpeptide neurotensin receptor type 2 compounds. acs.org

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

There is no available scientific literature that describes the use of this compound in the design or synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a flexible molecule like Methyl 1-aminocycloheptanecarboxylate, which is built on a seven-membered cycloheptane (B1346806) ring, DFT is particularly valuable for conformational analysis. The cycloheptane ring is known to exist in several low-energy conformations, primarily the twist-chair and chair forms. nih.gov DFT calculations, using functionals such as B3LYP or M06-2X with basis sets like 6-31G* or 6-311+G**, can be used to optimize the geometries of these potential conformers. nih.govresearchgate.net

The calculations would identify the most stable conformer by comparing their total energies. For this compound, the relative orientations of the amino and methyl ester substituents (axial vs. equatorial) add another layer of complexity, leading to several possible low-energy structures. The energy difference between these conformers is typically on the order of a few kcal/mol. nih.gov

Beyond conformational analysis, DFT is used to probe the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the nitrogen of the amino group and the oxygens of the ester group are expected to be regions of negative electrostatic potential.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -554.XXXXX |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 2.1 |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a high level of accuracy, particularly for predicting spectroscopic properties. nih.govresearchgate.net

These methods can be used to calculate the vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. nih.gov The theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify the characteristic vibrational modes, such as N-H stretching of the amino group, C=O stretching of the ester, and various C-H and C-C vibrations of the cycloheptane ring. researchgate.netresearchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

Similarly, ab initio calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. chalcogen.ro Comparing the predicted NMR spectra with experimental results is a powerful tool for structural elucidation, helping to assign specific peaks to the various hydrogen and carbon atoms within the molecule's confirmed three-dimensional structure. researchgate.netchalcogen.ro

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | Medium |

| N-H Stretch (symmetric) | 3360 | Medium |

| C-H Stretch (ring) | 2950-2850 | Strong |

| C=O Stretch (ester) | 1735 | Strong |

| N-H Bend | 1610 | Medium |

| C-O Stretch (ester) | 1240 | Strong |

Molecular Modeling and Dynamics Simulations

While quantum calculations are excellent for static properties, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules over time.

The various stable and metastable conformations of a molecule can be visualized on a conformational free energy landscape. nih.govdiva-portal.org This landscape maps the free energy of the system as a function of specific geometric parameters, or collective variables, that describe the molecule's shape. nih.gov For this compound, these could be dihedral angles within the seven-membered ring.

To construct such a landscape, enhanced sampling molecular dynamics (MD) simulations are often employed. nih.gov These simulations generate a large number of molecular conformations over time, providing a statistical distribution of the states the molecule can adopt at a given temperature. chemrxiv.orgresearchgate.net From this distribution, the relative probabilities of different conformations can be determined, and the free energy landscape can be calculated. nih.gov This provides a more complete picture than static DFT calculations by revealing not only the stable conformational states (the valleys in the landscape) but also the energy barriers for transitioning between them (the hills). diva-portal.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov If this compound were being investigated as a potential drug candidate, docking simulations would be performed to place it into the active site of a target receptor. The docking algorithm samples various poses and scores them based on binding affinity, predicting the most favorable binding mode. nih.gov

Following docking, Molecular Dynamics (MD) simulations are crucial for assessing the stability of the predicted ligand-protein complex. nih.gov An MD simulation tracks the movements of all atoms in the complex over a period of nanoseconds to microseconds. researchgate.netfrontiersin.org Analysis of the simulation trajectory can reveal whether the ligand remains stably bound in the active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, the Root Mean Square Fluctuation (RMSF) of protein residues, and the pattern of hydrogen bonds between the ligand and the protein are monitored. frontiersin.orgmdpi.com A stable complex will typically show low RMSD values and persistent key interactions throughout the simulation. mdpi.com

Prediction of Reactivity and Selectivity

Computational methods can also predict how a molecule will behave in a chemical reaction. DFT calculations provide valuable reactivity descriptors. For instance, the energies and shapes of the HOMO and LUMO orbitals indicate where a molecule is likely to accept or donate electrons. For this compound, the HOMO is likely localized on the amino group, suggesting this is a primary site for electrophilic attack. The LUMO may be centered around the carbonyl carbon of the ester group, a likely site for nucleophilic attack.

More advanced concepts like Fukui functions or dual descriptor analysis can be derived from DFT to provide a more quantitative prediction of local reactivity. These descriptors identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack, thereby predicting the regioselectivity of a reaction. This information is invaluable for designing synthetic routes and understanding reaction mechanisms. nih.gov

Future Directions and Emerging Research Areas

Development of Sustainable Synthetic Methodologies for its Production

The increasing emphasis on green chemistry is steering the synthesis of chemical compounds towards more sustainable and environmentally benign processes. For Methyl 1-aminocycloheptanecarboxylate, future research is focused on moving away from traditional synthetic routes that may involve harsh reagents and generate significant waste.

One of the most promising avenues is the exploration of biocatalysis . sigmaaldrich.com This approach utilizes enzymes to perform specific chemical transformations with high selectivity and efficiency under mild conditions. sigmaaldrich.com Researchers are investigating the potential of engineered enzymes to catalyze key steps in the synthesis of cyclic amino acids, which could lead to scalable and greener production methods. acs.org The use of whole-cell biocatalysts is another area of interest, offering a cost-effective way to produce complex molecules. acs.org

Flow chemistry represents another significant advancement in sustainable synthesis. nih.govgoogle.com By conducting reactions in continuous-flow systems, it is possible to achieve better control over reaction parameters, improve safety, and often increase yields and purity. nih.gov This technology is particularly well-suited for multi-step syntheses and can be integrated with in-line purification techniques, minimizing waste and resource consumption. nih.gov The application of flow chemistry to the production of amino acid esters and other pharmaceutical intermediates is an active area of research that holds considerable promise for the sustainable manufacturing of this compound. google.com

The principles of green chemistry, such as the use of safer solvents and improving atom economy, are also being applied to the synthesis of amino acid derivatives. nih.gov Research into novel catalytic systems and the use of renewable starting materials are key components of this effort.

| Sustainable Synthesis Approach | Key Advantages | Relevant Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. sigmaaldrich.com | Enzyme engineering, whole-cell biocatalysis. acs.org |

| Flow Chemistry | Enhanced safety, improved control and yield, potential for automation. nih.gov | Multi-step continuous synthesis, in-line purification. nih.govgoogle.com |

| Green Chemistry Principles | Use of renewable feedstocks, safer solvents, improved atom economy. nih.gov | Development of novel catalysts, process optimization. |

Exploration of Novel Therapeutic Applications beyond Current Targets

While the therapeutic potential of this compound is still under extensive investigation, research into related cyclic amino acids and cycloheptane (B1346806) derivatives suggests several promising future directions. The constrained cyclic structure of these compounds makes them valuable scaffolds in medicinal chemistry for targeting specific biological pathways.

A significant area of exploration is in the field of neurology, particularly as anticonvulsant agents . Studies on other cyclic amino acid analogues have demonstrated their ability to protect against seizures in preclinical models. acs.orgmolecularcloud.org The structural features of these compounds, including their hydrophobicity and specific bond angles, are thought to be crucial for their activity. acs.orgmolecularcloud.org Further investigation into this compound and its derivatives could reveal novel treatments for epilepsy and other seizure-related disorders.

Another promising therapeutic target is the N-methyl-D-aspartate (NMDA) receptor . rsc.org NMDA receptor antagonists have a wide range of potential applications, including in the treatment of neurodegenerative diseases, stroke, and certain psychiatric conditions. sigmaaldrich.comrsc.org Research on other cyclic amino acids has shown that they can act as potent and selective NMDA receptor antagonists. acs.org This suggests that this compound could serve as a basis for the development of new drugs targeting this important receptor.

The incorporation of cyclic amino acids into peptides is another exciting frontier. nih.govaip.org Cyclization can enhance the metabolic stability, bioavailability, and target specificity of peptides, making them more effective as therapeutic agents. nih.govaip.org These modified peptides are being investigated for a variety of applications, including as enzyme inhibitors and for modulating protein-protein interactions. nih.govnih.gov The unique conformational properties of the cycloheptane ring in this compound could be leveraged to design novel cyclic peptides with improved therapeutic profiles.

| Potential Therapeutic Application | Mechanism of Action/Target | Supporting Evidence from Related Compounds |

| Anticonvulsant | Modulation of neuronal excitability. | Cyclic amino acid analogues show protection against seizures in preclinical models. acs.orgmolecularcloud.org |

| NMDA Receptor Antagonist | Inhibition of the NMDA receptor. sigmaaldrich.com | Other cyclic amino acids have demonstrated potent and selective antagonism at NMDA receptors. rsc.orgacs.org |

| Peptide-based Therapeutics | Enhanced stability and target binding of peptides. nih.govaip.org | Incorporation of cyclic amino acids can improve the pharmacological properties of peptides. nih.govnih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. acs.orgaip.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the development of new therapeutic agents. aip.org For a molecule like this compound, AI and ML offer powerful new ways to explore its therapeutic potential.

One of the key applications of AI in this context is in de novo drug design . acs.orgtandfonline.com Machine learning models, particularly deep learning architectures, can be trained on large libraries of existing molecules to generate novel chemical structures with desired properties. acs.org These models can learn the underlying rules of chemical space and propose new molecules, such as derivatives of this compound, that are optimized for specific biological targets. This approach has the potential to dramatically reduce the time and cost associated with identifying promising drug candidates.

AI is also being used to predict the biological activity and properties of molecules. By training models on experimental data, it is possible to develop algorithms that can accurately forecast a compound's efficacy, toxicity, and pharmacokinetic profile. sigmaaldrich.com This is particularly valuable for designing molecules with unnatural amino acids, where experimental data may be limited. sigmaaldrich.com For this compound, these predictive models can help to prioritize which derivatives to synthesize and test, making the drug discovery process more efficient.

| AI/ML Application in Drug Design | Description | Relevance to this compound |

| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative models. acs.org | Designing new derivatives with optimized activity for specific therapeutic targets. |

| Predictive Modeling | Forecasting biological activity, toxicity, and pharmacokinetic properties of compounds. sigmaaldrich.com | Prioritizing the synthesis and testing of the most promising derivatives. |

| Peptide and Protein Design | Predicting the structure and designing novel peptides with enhanced therapeutic properties. nih.govmolecularcloud.org | Facilitating the rational design of peptides incorporating this cyclic amino acid. |

Advanced Materials Science Applications

The unique structural characteristics of this compound also open up possibilities for its use in advanced materials science. The incorporation of cyclic amino acids into polymers and other materials can impart novel properties and functionalities. molecularcloud.org

One area of interest is the development of biocompatible polymers for applications in tissue engineering and drug delivery. molecularcloud.org Polymers containing amino acid building blocks can be designed to be biodegradable and to have specific mechanical and thermal properties. The inclusion of a cyclic monomer like this compound could influence the polymer's structure and behavior, potentially leading to materials with improved performance for these biomedical applications. Research into poly(β-amino ester)s, for example, has shown that the topology of the polymer, including the presence of cyclic structures, can significantly impact its gene delivery efficiency. acs.org

Cyclic amino acids are also being explored for their potential in nanotechnology . molecularcloud.org By functionalizing nanostructures with these molecules, it may be possible to control their self-assembly, stability, and properties. This could lead to the development of new nanomaterials for use in sensors, imaging, and targeted drug delivery.

Another potential application lies in the field of liquid crystals . sigmaaldrich.com The rigid and defined shape of molecules is a key factor in the formation of liquid crystalline phases. While simple cycloalkanes are known components in some liquid crystal compositions, the incorporation of functional groups like an amino acid ester could lead to new liquid crystalline materials with unique optical and electronic properties. google.com These materials could find use in advanced display technologies and other optoelectronic devices. sigmaaldrich.com

| Materials Science Application | Potential Role of this compound | Emerging Research Trends |

| Biocompatible Polymers | As a monomer to modify polymer properties for tissue engineering and drug delivery. molecularcloud.org | Development of multi-cyclic poly(β-amino ester)s for gene delivery. acs.org |

| Nanotechnology | Functionalization of nanomaterials to control self-assembly and properties. molecularcloud.org | Fabrication of novel nanodevices for sensors and imaging. |

| Liquid Crystals | As a component in the design of new liquid crystalline materials with unique properties. sigmaaldrich.com | Exploration of non-conventional building blocks to create novel liquid crystal materials. |

Q & A

Q. What are the established synthetic routes for Methyl 1-aminocycloheptanecarboxylate, and how can its purity be validated?

this compound is synthesized via amide coupling reactions, as demonstrated in the preparation of related cycloheptane derivatives. For example, it has been used as a precursor in the synthesis of pyrazole-carboxamide hybrids, yielding 65% under optimized coupling conditions . To validate purity, employ chromatographic methods (HPLC or GC-MS) and spectroscopic techniques (¹H/¹³C NMR). Cross-reference with literature-reported spectral data (e.g., molecular weight: ~143.18 g/mol for analogous esters) to confirm structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicological data for this compound is limited, general safety measures for structurally similar esters include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) and bases, which may trigger hazardous reactions .

Q. How can solubility and stability issues impact experimental design with this compound?

The compound’s limited water solubility (analogous esters are often lipophilic) necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) for reactions . Stability under acidic/basic conditions should be pre-tested via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation using TLC or LC-MS .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized in amide coupling reactions?

The 65% yield reported in a pyrazole-carboxamide synthesis suggests room for optimization. Consider:

- Catalyst screening : Test coupling agents like HATU or EDCI, which may improve efficiency over traditional DCC.

- Temperature control : Lower reaction temperatures (0–5°C) may reduce side reactions in sensitive intermediates.

- Solvent effects : Compare DCM vs. THF to balance solubility and reaction kinetics.

Q. What analytical strategies resolve contradictions in stability data for this compound derivatives?

Discrepancies in decomposition profiles (e.g., under thermal vs. photolytic conditions) require multi-method validation:

Q. What role does this compound play in the synthesis of bioactive molecules?

The compound serves as a key intermediate in drug discovery, particularly for cyclopropane-containing therapeutics. For example, it has been utilized in the synthesis of kinase inhibitors and antimicrobial agents. Its bicyclic structure enhances conformational rigidity, improving target binding affinity in lead compounds .

Q. How can computational modeling enhance the design of this compound-based drug candidates?

- Docking studies : Predict binding interactions with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., ester vs. amide groups) with bioactivity to prioritize synthetic targets .

- MD simulations : Assess stability of drug-receptor complexes over 100-ns trajectories to validate in silico predictions .

Methodological Considerations

Q. What techniques are critical for characterizing this compound’s stereochemistry?

Q. How should researchers address gaps in toxicological data for this compound?

Despite limited carcinogenicity data (no IARC/OSHA classifications ), adopt precautionary measures:

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.

- In vitro cytotoxicity assays : Use HepG2 cells to estimate IC₅₀ values and guide safe handling limits .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.